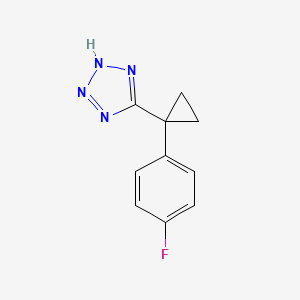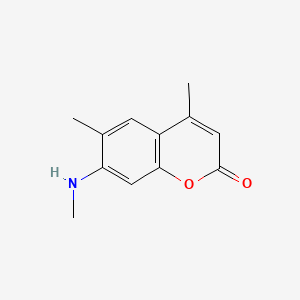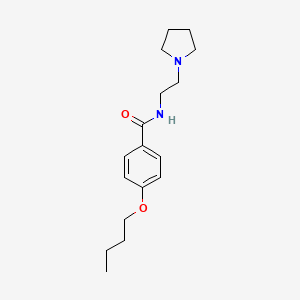
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a cyclopropyl group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or diiodomethane in the presence of a catalyst such as copper(I) iodide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated cyclopropyl intermediate in the presence of a palladium catalyst.
Formation of the Tetrazole Ring: The final step involves the formation of the tetrazole ring, which can be achieved by reacting the cyclopropyl-fluorophenyl intermediate with sodium azide and a suitable oxidizing agent under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
5-(4-fluorophenyl)-1H-tetrazole: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
5-(1-(4-chlorophenyl)cyclopropyl)-2H-tetrazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
5-(1-(4-methylphenyl)cyclopropyl)-2H-tetrazole: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is unique due to the presence of both the fluorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and influences its three-dimensional conformation .
属性
CAS 编号 |
1150617-59-6 |
|---|---|
分子式 |
C10H9FN4 |
分子量 |
204.20 g/mol |
IUPAC 名称 |
5-[1-(4-fluorophenyl)cyclopropyl]-2H-tetrazole |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)10(5-6-10)9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15) |
InChI 键 |
ZCENUBCKCODCEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)F)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)





![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)






